

Ethacizine hydrochloride analytical reference standard

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Compound Focus: Ethacizine hydrochloride

CAS No.: 57530-40-2

Cat. No.: S1933674

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Introduction to Ethacizine Hydrochloride

Ethacizine Hydrochloride (also known as Ethacizin or NIK-244) is a Class Ic antiarrhythmic agent. It works by inhibiting the depolarizing current responsible for conduction in the heart's atria and His-Purkinje-ventricular system [1] [2]. It is used to treat serious ventricular and supraventricular arrhythmias, including those associated with Wolff-Parkinson-White syndrome, primarily in Russia and some CIS countries [3]. The chemical information for the reference standard is summarized in the table below.

Table 1: Chemical Information for Ethacizine Hydrochloride

Property	Description
CAS Number	57530-40-2 [1] [4] [3]
Molecular Formula	$C_{22}H_{28}ClN_3O_3S$ [1] [3] [2]
Molecular Weight	449.99 g/mol [1] [3] [2]
Therapeutic Category	Class Ic Antiarrhythmic Agent [1] [2]
Related CAS (Free Base)	33414-33-4 [4]

Property	Description
Storage Conditions	Sealed storage, away from moisture at 4°C for short-term or -20°C for long-term [2] [5]

Proposed Analytical Protocol for HPLC Analysis

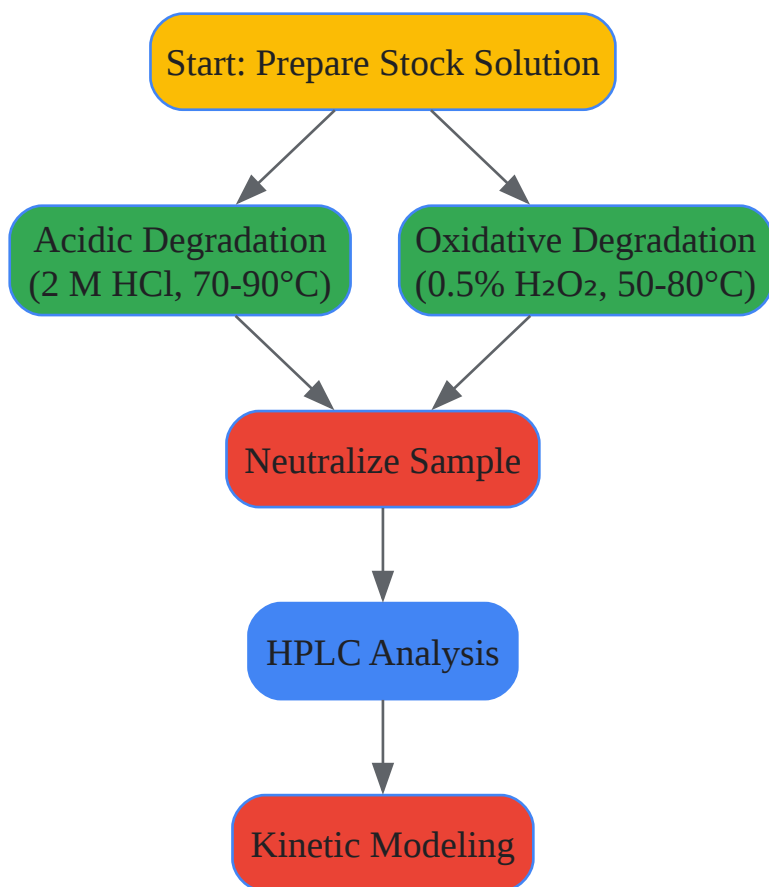
While a specific method for **Ethacizine Hydrochloride** was not detailed in the search results, the following is a proposed protocol based on a validated stability-indicating HPLC method for **cetirizine dihydrochloride**, which can serve as a template for method development [6]. This exemplifies the kind of detailed protocol required for analytical applications.

Application Note: Determination of **Ethacizine Hydrochloride** and Investigation of its Forced Degradation Kinetics.

1. Objective To develop and validate a stability-indicating HPLC method for the assay of **Ethacizine Hydrochloride** in bulk form and to study its degradation behavior under acidic and oxidative stress conditions.

2. Experimental Workflow

The following diagram outlines the key stages of the experimental protocol for forced degradation studies:



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3. Materials and Methods

- **Chemicals:** **Ethacizine Hydrochloride** reference standard, HPLC-grade acetonitrile, potassium dihydrogen phosphate (KH_2PO_4), hydrochloric acid (HCl), hydrogen peroxide (H_2O_2), sodium hydroxide (NaOH) [6].
- **Instrumentation:** HPLC system with isocratic pump, autosampler, and UV-Vis detector; Symmetry C18 column (150 mm x 4.6 mm, 5 μm) or equivalent [6].

4. Detailed Chromatographic Conditions [6]

Table 2: HPLC Operating Conditions

Parameter	Specification
Column	Symmetry C18 (150 mm x 4.6 mm, 5 μm)

Parameter	Specification
Mobile Phase	50 mM KH ₂ PO ₄ : Acetonitrile (60:40, v/v)
pH of Mobile Phase	Adjusted to 3.5
Flow Rate	1.0 mL/min
Detection Wavelength	230 nm
Injection Volume	10-20 µL
Run Time	As required to elute all peaks (e.g., 10-15 min)
Column Temperature	Ambient

5. Forced Degradation Study Protocol

- **Acidic Degradation:** Add 1 mL of stock solution (e.g., 5000 µg/mL) to a 10 mL volumetric flask and make up to volume with 2 M HCl. Heat the solution at temperatures between 70-90°C. Withdraw samples at scheduled intervals, neutralize with NaOH, dilute with mobile phase, and analyze by HPLC [6].
- **Oxidative Degradation:** Follow the same procedure as acidic degradation, but use 0.5% H₂O₂ as the stressor and heat at 50-80°C [6].
- **Kinetic Analysis:** Plot the percentage of remaining Ethacizine against time. The degradation often follows pseudo-first-order kinetics. The rate constant (k) and half-life (t_{1/2}) can be determined from the slope of the linear plot of ln(concentration) versus time [6].

6. Method Validation

The method should be validated according to ICH guidelines to establish:

- **Linearity:** Over a specified range (e.g., 1-20 µg/mL) with a correlation coefficient (r²) > 0.999 [6].
- **Precision:** Both within-day (repeatability) and between-day (intermediate precision) with RSD < 1.5% [6].
- **Accuracy:** Via recovery studies, spiking known amounts of the standard into a sample matrix [6].
- **Specificity:** The method should successfully separate the analyte peak from any degradation products [6].
- **LOD/LOQ:** Determine the Limit of Detection and Limit of Quantification [6].

Mobile Phase Optimization Strategy

The mobile phase is critical for a successful separation. The conditions above are a starting point. For optimization, consider the following general strategies [7] [8]:

- **Adjusting Organic Modifier:** A 10% change in acetonitrile can lead to a 2-3-fold change in retention. Increase acetonitrile to reduce retention time [7].
- **pH Control:** The ionization state of Ethacizine is pH-dependent. The pKa of the compound should be determined, and the mobile phase pH should be set at least 2 units away from the pKa for robust method performance [7] [8].
- **Using Buffers:** For precise pH control, use a volatile buffer like ammonium formate or ammonium acetate, adjusted with formic acid, especially if coupling with Mass Spectrometry (LC-MS) [7] [8].

Supplier Information

Ethacizine Hydrochloride analytical standards are available from several suppliers for research purposes. The table below lists some identified sources.

Table 3: Examples of Supplier Information

Supplier	Product Description	Catalog Number
MedChemExpress	Ethacizine hydrochloride (Standard)	HY-135121R [1]
SynZeal	Ethacizine Reference Standards & Impurities	SZ-E136001 [4]
PharmAffiliates	Ethacizine Hydrochloride API & Impurities	PA 05 2370000 [3]
Aobious	Ethacizine hydrochloride	AT11239 [5]

Important Considerations for Researchers

- **Intended Use:** These products, including the reference standards, are labeled "**For research use only**" and are not intended for diagnostic or therapeutic use in humans [1] [2].
- **Territorial Restrictions:** **Ethacizine Hydrochloride** may be a controlled substance and not available for sale in all territories [1] [2].
- **Method Adaptation:** The protocol provided is an adaptation from a related compound. Researchers must fully develop and validate any method for their specific **Ethacizine Hydrochloride** application.

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References

1. Ethacizine hydrochloride (Standard) | Antiarrhythmic Agent [medchemexpress.com]
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